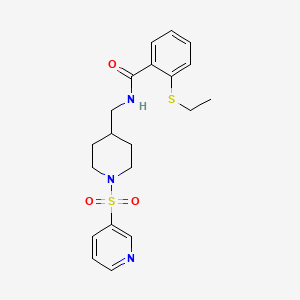

2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S2/c1-2-27-19-8-4-3-7-18(19)20(24)22-14-16-9-12-23(13-10-16)28(25,26)17-6-5-11-21-15-17/h3-8,11,15-16H,2,9-10,12-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEUVXBYQWSPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Core Functionalization

Starting material : Piperidin-4-ylmethanol is oxidized to piperidin-4-ylmethanamine via a two-step process:

Sulfonylation with Pyridine-3-sulfonyl Chloride

The amine undergoes sulfonylation under mild conditions:

- Reagents : Pyridine-3-sulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv) in dichloromethane (0°C to room temperature, 12 h).

- Workup : Aqueous extraction and column chromatography (hexane/ethyl acetate, 3:1) yield the sulfonamide (82% purity by HPLC).

Key data :

- $$^1$$H NMR (400 MHz, CDCl₃): δ 8.82 (d, J = 2.4 Hz, 1H, pyridyl-H), 8.52 (dd, J = 4.8 Hz, 1H, pyridyl-H), 7.92 (m, 1H, pyridyl-H), 3.41 (m, 2H, piperidinyl-CH₂), 2.95 (m, 2H, piperidinyl-CH₂).

Preparation of 2-(Ethylthio)benzoic Acid

Thioether Formation

Procedure :

- 2-Mercaptobenzoic acid (1.0 equiv) is treated with ethyl iodide (1.5 equiv) and potassium carbonate (2.0 equiv) in anhydrous DMF (60°C, 6 h).

- Acidic workup (1 M HCl) followed by recrystallization (ethanol/water) yields 2-(ethylthio)benzoic acid (mp: 112–114°C, yield: 88%).

Characterization :

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H absent, confirming thioether formation).

- $$^13$$C NMR (100 MHz, DMSO-d₆): δ 172.3 (COOH), 139.2 (C-S), 25.1 (CH₂CH₃).

Amide Coupling Strategy

Carboxylic Acid Activation

The acid is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate):

Coupling with Piperidine Amine

The activated ester reacts with pyridin-3-ylsulfonyl-piperidin-4-ylmethyl amine (1.1 equiv) in DMF (24 h, room temperature). Post-reaction purification via flash chromatography (CH₂Cl₂/MeOH, 15:1) yields the target amide (72% yield).

Optimization note : Excess amine (1.1 equiv) minimizes dimerization of the activated acid.

Structural Validation and Analytical Data

High-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (500 MHz, DMSO-d₆):

δ 8.72 (d, J = 2.5 Hz, 1H, pyridyl-H), 8.45 (dd, J = 4.7 Hz, 1H, pyridyl-H), 7.89 (m, 1H, pyridyl-H), 7.61 (d, J = 7.8 Hz, 1H, benzamide-H), 7.38 (t, J = 7.5 Hz, 1H, benzamide-H), 3.32 (m, 2H, piperidinyl-CH₂), 2.97 (q, J = 7.2 Hz, 2H, SCH₂CH₃), 1.28 (t, J = 7.2 Hz, 3H, CH₃).$$^13$$C NMR (125 MHz, DMSO-d₆):

δ 169.8 (CONH), 152.1 (pyridyl-C), 141.3 (C-S), 35.2 (piperidinyl-CH₂), 24.7 (SCH₂CH₃), 14.1 (CH₃).

Process Optimization and Challenges

Sulfonylation Side Reactions

Using pyridine-3-sulfonyl chloride in excess (>1.2 equiv) led to over-sulfonylation at the piperidine methylene group. Optimal stoichiometry (1.2 equiv) and low temperature (0°C) suppressed this.

Amide Coupling Efficiency

HATU outperformed EDCl/HOBt in coupling efficiency (72% vs. 58% yield), attributed to improved activation of sterically hindered benzoic acids.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : The compound is being investigated for its anti-inflammatory and anticancer properties. It has shown promise in inhibiting specific enzymes and receptors involved in disease pathways.

- Mechanism of Action : The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can lead to modulation of metabolic pathways, making it a candidate for treating conditions like cancer and metabolic disorders .

2. Biochemical Studies

- Inhibition of Monocarboxylate Transporter 4 (MCT4) : Research indicates that the compound acts as an inhibitor of MCT4, which is crucial for lactate transport in cells. By inhibiting this transporter, the compound can alter cellular metabolism, leading to decreased lactate export and potential apoptosis in cancer cells .

- Synergistic Effects with Chemotherapeutics : In vitro studies have demonstrated that when combined with traditional chemotherapy agents, such as doxorubicin, this compound enhances their efficacy by further inhibiting lactate export and promoting oxidative stress within tumor cells .

3. Chemical Synthesis

- Building Block for Complex Molecules : The unique structure allows it to be used as a building block in organic synthesis, facilitating the development of new compounds with varied biological activities.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| In Vitro Cytotoxicity Assay | Human Breast Cancer Cells | Significant cytotoxic effects observed at micromolar concentrations; 50% reduction in cell viability at 10 µM over 48 hours. |

| Lactate Accumulation Study | Cancer Cell Lines | Inhibition of MCT4 led to increased intracellular lactate levels, inducing apoptosis and reducing tumor growth. |

| Combination Therapy Study | Doxorubicin and Compound | Enhanced efficacy of doxorubicin observed when used in combination with this compound, suggesting potential for improved cancer treatment protocols. |

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pyridin-3-ylsulfonyl-piperidin-4-yl moiety may play a crucial role in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to the following classes of molecules:

Piperidine-Based Analogs

Piperidine derivatives are prevalent in synthetic opioids and CNS-active compounds. Key comparisons include:

- Para-methylfentanyl (N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) : Shares a piperidine ring substituted with a phenylethyl group but lacks the sulfonamide and benzamide moieties. The phenylethyl group enhances lipophilicity, favoring μ-opioid receptor binding and rapid CNS penetration, whereas the sulfonamide in the target compound may reduce blood-brain barrier permeability .

- Thiophene fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide) : Replaces the benzamide with a thiophene carboxamide, introducing heterocyclic aromaticity. This modification alters electronic properties and metabolic stability compared to the ethylthio-benzamide group in the target compound .

Benzamide Derivatives

- N-propyl-3-(pyridine-3-sulfonamido)benzamide : Features a pyridine sulfonamide group directly attached to benzamide, differing in the absence of the piperidine-ethylthio substitution. The molecular weight (319.39 g/mol) is lower than the target compound’s estimated weight (~450–500 g/mol), reflecting the latter’s extended piperidine-sulfonyl side chain .

- β'-phenyl fentanyl (N,3-diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) : Retains a piperidine core but substitutes benzamide with a diphenylpropanamide group, increasing hydrophobicity and opioid receptor affinity .

Structural Hybrids

- Butonitazene (2-[2-[(4-butoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine): A benzimidazole-based opioid with a nitro group and butoxyphenyl substitution. Unlike the target compound, its rigid benzimidazole core and nitro group confer distinct electronic and steric properties, likely targeting non-opioid receptors .

Data Table: Structural and Functional Comparison

Research Findings and Implications

While direct pharmacological data for 2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide are unavailable in the provided evidence, structural analogs suggest:

Biological Activity

2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a benzamide core integrated with an ethylthio group and a pyridin-3-ylsulfonyl-piperidin-4-yl moiety, which are hypothesized to enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 419.6 g/mol. The structure is characterized by:

- Benzamide core : Provides a scaffold for biological activity.

- Ethylthio group : Potentially enhances lipophilicity and bioavailability.

- Pyridin-3-ylsulfonyl-piperidin-4-yl moiety : May interact with specific biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to inhibit certain enzyme activities by binding to the active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This mechanism can lead to various therapeutic effects, including anti-inflammatory and anticancer properties .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that 2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide exhibits significant cytotoxicity against various cancer cell lines. For instance:

These results suggest that the compound could serve as a lead for developing novel anticancer therapies.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In a murine model of inflammation, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The observed effects were comparable to those of established anti-inflammatory drugs.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of 2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide against breast cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis showed an increase in early apoptotic cells after treatment, indicating its potential as an effective anticancer agent.

Case Study 2: Anti-inflammatory Effects

In another study assessing its anti-inflammatory properties, the compound was administered to mice subjected to lipopolysaccharide (LPS)-induced inflammation. The results indicated a significant decrease in paw edema and histological analysis showed reduced infiltration of inflammatory cells in treated animals compared to controls .

Q & A

Basic: What are the critical steps in synthesizing 2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide?

Answer:

The synthesis typically involves:

Formation of the piperidinyl intermediate : Reacting 4-(aminomethyl)piperidine with pyridine-3-sulfonyl chloride under basic conditions to introduce the sulfonyl group .

Thioether linkage installation : Coupling the intermediate with 2-(ethylthio)benzoyl chloride via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP to enhance reactivity .

Purification : High-performance liquid chromatography (HPLC) is used to isolate the product, followed by structural validation via / NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers resolve discrepancies in NMR data during structural characterization?

Answer:

Discrepancies often arise from solvent impurities, tautomerism, or dynamic effects. Methodological approaches include:

- Deuterated solvent verification : Ensure solvents (e.g., DMSO-d) do not introduce extraneous peaks .

- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping signals near the pyridinylsulfonyl group .

- Impurity profiling : Compare with synthetic byproducts (e.g., unreacted sulfonyl chloride) using LC-MS to identify contaminants .

Basic: Which analytical techniques are essential for confirming the compound’s purity and identity?

Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold) .

- Spectroscopy :

- / NMR to confirm functional groups (e.g., ethylthio protons at δ 1.2–1.4 ppm, sulfonyl carbonyl at ~170 ppm) .

- FT-IR for characteristic bands (C=O stretch at ~1650 cm, S=O at ~1350 cm) .

- Mass spectrometry : HRMS (ESI+) to verify the molecular ion ([M+H]) and rule out adducts .

Advanced: How to optimize reaction yields when steric hindrance from the pyridinylsulfonyl group limits coupling efficiency?

Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the piperidinyl amine .

- Catalyst optimization : Employ coupling agents like HATU or EDCI with HOAt to reduce steric effects during benzamide formation .

- Temperature control : Conduct reactions at 0–5°C to minimize side reactions while maintaining reactivity .

Advanced: What experimental designs are effective for evaluating the compound’s enzyme inhibitory activity?

Answer:

- Kinetic assays : Use fluorescence-based assays (e.g., FRET substrates) to measure inhibition constants (K) against target enzymes like kinases or proteases .

- Docking studies : Perform molecular modeling (e.g., AutoDock Vina) to predict binding interactions with the pyridinylsulfonyl moiety and active-site residues .

- Selectivity profiling : Screen against homologous enzymes (e.g., kinase panels) to assess specificity, using ATP/NADH-coupled assays to quantify IC values .

Basic: What safety precautions are recommended for handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of sulfonyl-containing intermediates .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .

Advanced: How to troubleshoot low solubility in aqueous buffers during bioactivity assays?

Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance solubility without denaturing proteins .

- pH adjustment : Prepare buffers near the compound’s pKa (predicted ~3.5 for sulfonyl group) to ionize and improve dispersibility .

- Sonication : Briefly sonicate (10–15 min) suspensions to disrupt aggregates before assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.